5-Norbornen-2-yl acetate

Descripción general

Descripción

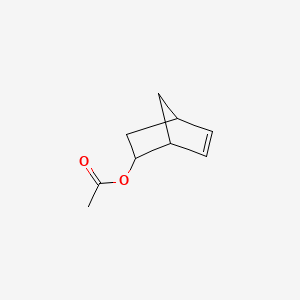

. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of an acetate group attached to the norbornene ring. This compound is used in various chemical reactions and has applications in polymer chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Norbornen-2-yl acetate can be synthesized through the esterification of 5-norbornene-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process, where 5-norbornene-2-ol and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Análisis De Reacciones Químicas

Homopolymerization

5-Norbornen-2-yl acetate undergoes vinyl addition polymerization using transition metal catalysts. Key systems include:

Palladium-Based Catalysts

-

A bis(β-ketonaphthylamino)palladium(II)/B(C₆F₅)₃ system achieves catalytic activity up to 2.8 × 10⁴ gPolymer/(mol Pd·h) .

-

The resulting homopolymer is insoluble in common organic solvents due to high stereoregularity but exhibits excellent thermal stability (>350°C) .

Group X Transition Metal Systems

-

A catalyst system comprising a Group X metal (e.g., Ni, Pd), a neutral Group XV ligand (cone angle ≥160°), and a weakly coordinating anion enables polymerization with 1/2500 to 1/100,000 catalyst-to-monomer weight ratios .

-

Polymerization yields depend on the isomer ratio (endo vs. exo), with endo isomers reducing activity by stabilizing less reactive intermediates .

Stereochemical Effects

The endo/exo configuration significantly impacts polymerization efficiency:

With Norbornene

Copolymerization with norbornene (NBE) produces functionalized polymers with tunable properties:

| NBE-OCOCH₃ Feed (mol%) | Incorporation (mol%) | Mₙ (×10⁴ g/mol) | Solubility | Thermal Stability (T_dec, °C) |

|---|---|---|---|---|

| 10 | 0.9 | 2.13 | Good | >350 |

| 50 | 12.4 | 1.45 | Moderate | >350 |

| 90 | 23.5 | 0.96 | Poor | >350 |

-

Copolymers exhibit noncrystalline structures and solubility in toluene, THF, and chloroform .

-

Higher acetate content reduces molecular weight but maintains thermal stability .

Catalyst Design Innovations

To mitigate endo-isomer limitations, ligands with large cone angles (e.g., PPh₃) destabilize inactive intermediates:

| Ligand | Cone Angle | Δ Stability (kcal/mol)* | Polymerization Yield |

|---|---|---|---|

| PH₃ | Small | +6.6 (exo vs. endo) | Low |

| PPh₃ | Large | -1.61 (exo vs. endo) | High |

*Δ Stability = Energy difference between exo- and endo-bound intermediates .

Kinetic vs. Thermodynamic Control

-

Kinetic preference : Exo isomers react faster due to lower steric hindrance .

-

Thermodynamic stabilization : Endo intermediates are more stable but less reactive, requiring ligand modulation to shift equilibrium .

Ligand Effects

-

Large-cone-angle ligands (e.g., PPh₃) destabilize endo-bound transition states, favoring active exo pathways .

-

Computational studies show steric bulk reduces energy barriers for monomer insertion .

Functional Group Reactivity

While polymerization dominates, the acetate group participates in limited side reactions:

-

Hydrolysis : Not directly reported, but analogous norbornenol derivatives undergo acid/base-catalyzed hydrolysis to alcohols.

-

Oxidation/Reduction : The norbornene double bond can be hydrogenated, though this is typically avoided to preserve reactivity for polymerization.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Homo- and Copolymerization

5-Norbornen-2-yl acetate is frequently used in the homo- and copolymerization processes. Research has demonstrated that it can be copolymerized with norbornene using various catalytic systems, including palladium-based catalysts. The resulting polymers exhibit enhanced properties suitable for applications in coatings, adhesives, and other materials.

Case Study: Copolymerization with Norbornene

A study investigated the copolymerization of norbornene and this compound using a novel bis-(β-ketonaphthylamino)palladium catalyst. The resulting copolymers showed improved thermal stability and mechanical properties compared to homopolymers derived from either monomer alone .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through functional group transformations, such as hydrolysis, reduction, or substitution reactions.

Synthesis of Urea Condensation Products

One notable application involves the use of this compound as a starting reagent for synthesizing urea condensation products from α-dicarbonyl compounds using a bismuth catalyst. This method allows for the formation of complex molecular architectures that are difficult to achieve through traditional synthetic routes .

Fragrance Industry

The compound is also classified as a fragrance ingredient by the International Fragrance Association. Its unique odor profile makes it suitable for use in perfumes and scented products, contributing to the development of novel fragrances .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 5-norbornen-2-yl acetate in polymerization involves the coordination of the norbornene ring to a transition metal catalyst, followed by the cleavage of the double bond and subsequent polymer chain propagation . In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of 5-norbornene-2-ol and acetic acid .

Comparación Con Compuestos Similares

Similar Compounds

5-Norbornene-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an acetate group.

5-Norbornene-2-methanol: Contains a hydroxyl group instead of an acetate group.

2-Norbornyl acetate: Similar ester but with a different substitution pattern on the norbornene ring.

Uniqueness

5-Norbornen-2-yl acetate is unique due to its ability to undergo ROMP, leading to the formation of polymers with specific functional groups. This property makes it valuable in the development of advanced materials with tailored properties .

Actividad Biológica

5-Norbornen-2-yl acetate is a bicyclic compound with significant applications in organic synthesis and polymer chemistry. This article explores its biological activity, focusing on its chemical properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and is characterized by the following properties:

- Molecular Weight : 156.19 g/mol

- Boiling Point : 73-76 °C at 14 mmHg

- Density : 1.044 g/mL at 25 °C

- Refractive Index :

The compound exists as a mixture of endo and exo isomers, which can influence its reactivity and biological interactions .

Cytotoxicity and Apoptosis Induction

Some studies have explored the cytotoxic effects of norbornene derivatives on cancer cell lines. For example, ruthenium complexes derived from norbornene structures have demonstrated high cytotoxic potential, inducing apoptosis in resistant cancer cell lines through caspase activation . This suggests that this compound and its derivatives could be further investigated for their potential as anticancer agents.

Case Studies and Research Findings

-

Polymerization Studies :

- A study on the ring-opening metathesis polymerization (ROMP) of norbornene compounds highlighted their utility in creating high-performance polymers. The use of catalysts such as Cp*₂Os₂Br₄ has shown promise in efficiently polymerizing this compound, leading to materials with desirable mechanical properties .

- Synthesis of Functionalized Compounds :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-norbornen-2-yl acetate, and how can purity be validated?

The compound is synthesized via acetylation of exo-5-norbornen-2-ol using acetic anhydride or acetyl chloride under acidic or basic conditions. Purification typically involves distillation or chromatography. Purity validation employs gas chromatography (GC) with retention indices (e.g., AI: 1088, KI: 1090) and mass spectrometry (MS) to confirm molecular weight (MW: 152) and structural integrity . Discrepancies in isomer ratios (endo vs. exo) may arise during synthesis, necessitating isomer-specific analytical methods like chiral-phase GC or NMR .

Q. How can researchers distinguish between endo and exo isomers of this compound?

Isomeric separation requires techniques such as chiral chromatography or fractional crystallization. Structural confirmation relies on NMR: the exo isomer shows distinct chemical shifts for the acetate group (e.g., δ 2.0–2.1 ppm for the methyl protons) and norbornene bridge protons. Computational modeling (DFT) may also predict steric and electronic differences between isomers, guiding experimental design .

Q. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

- GC-MS : For molecular weight confirmation (m/z 152) and isomer identification using retention indices .

- NMR : H and C NMR to resolve bridgehead protons (δ 1.5–3.0 ppm) and acetate carbonyl (δ 170–175 ppm).

- IR Spectroscopy : C=O stretch (~1740 cm) and ester C-O vibrations (~1240 cm) .

Advanced Research Questions

Q. How does this compound behave in nickel-catalyzed copolymerization with ethylene?

The compound participates in tapered block copolymer synthesis with ethylene using nickel catalysts (e.g., [N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η-CHPh)(PMe)). Polymerization kinetics depend on monomer feed ratios, temperature (typically 60–100°C), and catalyst activation methods. The resulting copolymers exhibit tunable thermal properties (DSC) and mechanical behavior, influenced by norbornene content .

Q. What strategies optimize the functionalization of this compound derivatives for bioapplications?

Reactive esters (e.g., succinimidyl or NHS esters) enable bioconjugation via click chemistry. For example, 5-norbornene-2-acetic acid NHS ester reacts with amines under mild conditions. Functionalization efficiency is validated by H NMR (disappearance of NHS protons) and MALDI-TOF MS for molecular weight shifts . Applications include drug delivery systems and polymer-peptide hybrids.

Q. How do isomer ratios (endo/exo) impact material properties in copolymer systems?

Exo isomers typically exhibit higher reactivity in ring-opening metathesis polymerization (ROMP) due to reduced steric hindrance. Copolymers with exo-rich monomers show lower glass transition temperatures () and enhanced flexibility compared to endo-dominant systems. Quantitative isomer analysis via C NMR or X-ray crystallography is critical for structure-property correlations .

Q. What analytical approaches resolve contradictions in reported copolymer composition data?

Discrepancies in monomer incorporation ratios may arise from inconsistent catalyst activity or side reactions. Cross-validation using triple-detection GPC (for molecular weight and branching), H NMR integration, and elemental analysis ensures accuracy. Reproducibility requires strict control of oxygen/moisture levels and catalyst pre-activation protocols .

Q. Methodological Considerations

Q. How can researchers validate the reproducibility of polymerization studies involving this compound?

- Catalyst Characterization : X-ray diffraction or P NMR to confirm catalyst structure.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track monomer consumption.

- Batch Consistency : Triplicate experiments with statistical analysis (e.g., ANOVA) to assess variability .

Q. What protocols address challenges in isolating pure this compound isomers?

- Chromatography : Use of chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients.

- Crystallization : Solvent screening (e.g., ethyl acetate/hexane) to exploit differential solubility.

- Kinetic Resolution : Enzymatic acetylation to selectively modify one isomer .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on copolymer thermal stability?

Variability in thermogravimetric analysis (TGA) data may stem from differences in end-group composition or residual catalyst. Standardized protocols (e.g., heating rate 10°C/min under nitrogen) and post-polymerization purification (e.g., Soxhlet extraction) minimize artifacts. Cross-linking density, measured via swelling experiments, also impacts stability .

Q. What steps ensure robust statistical analysis in studies of isomer-dependent reactivity?

Propiedades

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWRVXAXXGJZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26936-09-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26936-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40967002 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6143-29-9, 5257-37-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxy-5-norbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6143-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norborn-5-en-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.